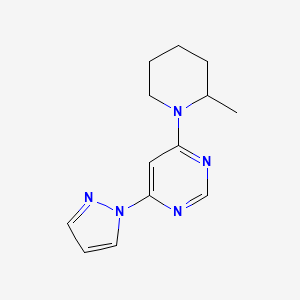![molecular formula C16H16N2O2 B15114908 4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a 3-methylbenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the formation of the azetidine ring followed by its functionalization. . The final step involves the etherification of the azetidine with pyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Pyridine: A six-membered nitrogen-containing aromatic ring.
3-Methylbenzoyl derivatives: Compounds with similar benzoyl groups but different substituents.
Uniqueness
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(3-methylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C16H16N2O2/c1-12-3-2-4-13(9-12)16(19)18-10-15(11-18)20-14-5-7-17-8-6-14/h2-9,15H,10-11H2,1H3 |
InChI-Schlüssel |
PREWGWAKEOTOCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15114839.png)
![4-[(2,5-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B15114841.png)

![4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114851.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)

![2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B15114862.png)
![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
![4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15114871.png)

![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15114884.png)
![3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114897.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)
